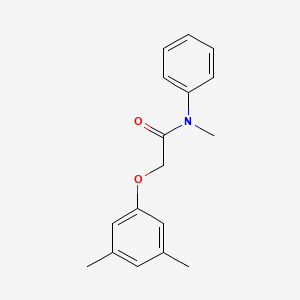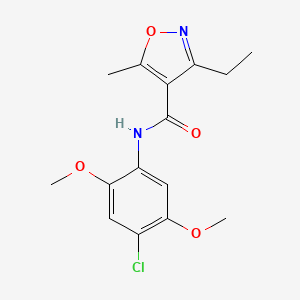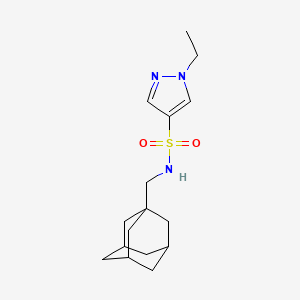![molecular formula C18H17NO4 B4753176 allyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4753176.png)
allyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate
Descripción general
Descripción
Allyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate, commonly known as MFA, is a derivative of cinnamic acid. It is a yellow crystalline compound that is widely used in scientific research due to its potential biological and pharmacological properties. MFA is synthesized by the reaction of furfural, 4-methylbenzoyl chloride, and allylamine.
Mecanismo De Acción
The mechanism of action of MFA is not fully understood. However, it is believed to exert its biological and pharmacological effects by modulating various signaling pathways in cells. MFA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. MFA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MFA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MFA has also been shown to reduce inflammation by inhibiting the activity of NF-κB. In addition, MFA has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MFA in lab experiments is its potential as a photosensitizer in photodynamic therapy. MFA has been shown to possess good photophysical properties, which make it an attractive candidate for this application. In addition, MFA is relatively easy to synthesize and has a high yield. However, one of the main limitations of using MFA in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of MFA. One potential direction is the further investigation of its potential as a photosensitizer in photodynamic therapy. Another potential direction is the study of its potential as a fluorescent probe for imaging living cells. In addition, further research is needed to fully understand the mechanism of action of MFA and its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, MFA is a derivative of cinnamic acid that has potential biological and pharmacological properties. It is synthesized by the reaction of furfural, 4-methylbenzoyl chloride, and allylamine. MFA has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. It has been shown to possess anticancer, anti-inflammatory, and antioxidant activities. MFA has also been investigated for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for imaging living cells. However, further research is needed to fully understand the mechanism of action of MFA and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
MFA has been extensively studied for its potential biological and pharmacological properties. It has been shown to possess anticancer, anti-inflammatory, and antioxidant activities. MFA has also been investigated for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer. In addition, MFA has been studied for its potential as a fluorescent probe for imaging living cells.
Propiedades
IUPAC Name |
prop-2-enyl (E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-3-10-23-18(21)16(12-15-5-4-11-22-15)19-17(20)14-8-6-13(2)7-9-14/h3-9,11-12H,1,10H2,2H3,(H,19,20)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEJARFHMGBUSL-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl (E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyclopropyl-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4753093.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753102.png)
![2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4753108.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4753118.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4753121.png)


![methyl 2-{[3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4753138.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4753149.png)
![N,N,4-trimethyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4753153.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4753168.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4753177.png)